molecular formula C12H8O4 B15364358 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid CAS No. 30113-81-6

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid

Cat. No.: B15364358
CAS No.: 30113-81-6
M. Wt: 216.19 g/mol
InChI Key: BIJXDTCPEBIPCL-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyran ring with a phenyl group at the 4-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted β-keto esters in the presence of a strong acid catalyst. The reaction conditions often require heating and the use of a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can vary depending on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural products allows it to interact with biological targets effectively.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, and anticancer activities.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

  • 2-Oxo-2H-pyran-6-carboxylic acid: Similar structure but lacks the phenyl group.

  • 4-Phenyl-2H-pyran-6-carboxylic acid: Similar structure but lacks the keto group at the 2-position.

  • 2H-Pyran-5-carboxylic acid: Similar core structure but different substitution pattern.

Uniqueness: 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is unique due to the presence of both the keto group and the phenyl group, which contribute to its reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and biological interactions.

Properties

CAS No.

30113-81-6

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

6-oxo-4-phenylpyran-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-11-7-9(6-10(16-11)12(14)15)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

BIJXDTCPEBIPCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C(=O)O

Origin of Product

United States

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